molecular formula C10H20ClN B2450710 (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2031242-74-5

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2450710
CAS No.: 2031242-74-5
M. Wt: 189.73
InChI Key: WLSBVPNKQWDEGT-KXNXZCPBSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name derives from its bicyclic structure:

  • Bicyclo[3.2.1]octane : A fused ring system with bridge lengths of 3, 2, and 1 carbons.
  • 1,4,4-Trimethyl : Three methyl groups attached to carbons 1 and 4 (two at C4).
  • 3-Aza : A nitrogen atom replaces a carbon at position 3.
  • Hydrochloride : The compound exists as a salt with a chloride counterion.

Molecular Formula : C₁₀H₂₀ClN
Molecular Weight : 189.72 g/mol
InChI Key : WLSBVPNKQWDEGT-KXNXZCPBSA-N

Property Value Source
SMILES C[C@@]12CCC@@HC(NC2)(C)C.Cl
CAS Registry Number 2031242-74-5

Spectroscopic Characterization

Spectroscopic data for this compound are limited in publicly available databases, but trends from structurally related azabicyclo systems can inform expectations.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Methyl groups : Signals for C1 and C4 methyl groups would appear as singlets or multiplets, depending on their environment. For example, in similar systems (e.g., 3-azabicyclo[3.2.1]octane derivatives), methyl groups show δ 0.8–1.5 ppm.
    • Bridgehead protons : Protons at C5 and C8 may exhibit coupling patterns influenced by the bicyclic structure.
  • ¹³C NMR :

    • Quaternary carbons : C1 and C4 (bearing methyl groups) would appear at δ 25–35 ppm.
    • Aza position (C3) : A carbon adjacent to nitrogen typically resonates at δ 45–55 ppm.
Infrared Spectroscopy (IR)
  • C–N stretching : A weak band near 1200–1300 cm⁻¹.
  • C–Cl stretching : A strong absorption at 600–800 cm⁻¹ for the hydrochloride counterion.
Mass Spectrometry (MS)
  • Molecular ion : [M+]⁺ at m/z 189.72 (calculated).
  • Fragmentation patterns : Loss of HCl (36 Da) to yield the free base (C₁₀H₁₉N, m/z 153.26).

X-ray Crystallographic Analysis

No crystallographic data for this compound are available in public repositories. However, structural analogs like 8-azabicyclo[3.2.1]octane-1-carboxylic acid provide insights:

  • Bridgehead geometry : The bicyclo[3.2.1] system typically adopts a chair-like conformation with axial and equatorial substituents.
  • Hydrogen bonding : The hydrochloride salt may form intermolecular H-bonds via the chloride ion.

Computational Modeling of Molecular Geometry

Computational studies (e.g., DFT or molecular mechanics) are not reported for this compound but are critical for understanding its conformational preferences:

  • Strain energy : The bicyclo[3.2.1] system minimizes strain through optimized bridge angles.
  • Electron density : Nitrogen’s lone pair and methyl groups influence the molecule’s dipole moment and reactivity.

Properties

IUPAC Name

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSBVPNKQWDEGT-KXNXZCPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C(NC2)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the nitrogen atom: This step often involves the use of amination reactions, where an amine group is introduced into the bicyclic structure.

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce functional groups, such as carbonyls, to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: It is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1,2-dimethyl-3-azabicyclo[3.2.1]octane hydrochloride
  • (1R,5S)-1,4,4-trimethyl-2-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride (CAS No. 2031242-74-5) is a bicyclic compound that belongs to the class of azabicyclo compounds. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is C10_{10}H20_{20}ClN, with a molecular weight of 189.72 g/mol. The structure features a bicyclic framework that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC10_{10}H20_{20}ClN
Molecular Weight189.72 g/mol
CAS Number2031242-74-5

Biological Activity

Recent studies have highlighted various biological activities associated with compounds that share structural similarities with (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride.

Anticancer Activity

Research indicates that azabicyclo compounds exhibit significant anticancer properties. For instance, studies have shown that related bicyclic structures can inhibit the growth of prostate cancer cell lines (PC-3) through mechanisms involving apoptosis and cell cycle arrest . The specific mechanisms by which (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects are still under investigation but may involve modulation of signaling pathways related to cancer cell proliferation.

Neuropharmacological Effects

The bicyclic structure is also a core component in many tropane alkaloids known for their neuropharmacological effects. Compounds derived from the azabicyclo framework have been studied for their potential as analgesics and anesthetics due to their ability to interact with neurotransmitter receptors such as acetylcholine and dopamine receptors .

Case Studies

Case Study 1: Prostate Cancer Treatment
A study investigated the effects of a series of azabicyclo compounds on PC-3 prostate cancer cells. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Case Study 2: Neurotransmitter Modulation
In another investigation focusing on neuropharmacological properties, researchers evaluated the binding affinity of various azabicyclo derivatives to nicotinic acetylcholine receptors (nAChRs). The results indicated that specific modifications to the bicyclic structure could enhance receptor affinity and selectivity, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer : Synthesis typically involves asymmetric cyclization of a chiral precursor under controlled conditions. For example, cyclization reactions using strong acids/bases (e.g., HCl) can promote bicyclic ring formation. Key steps include:
  • Chiral Precursor Selection : Use of enantiomerically pure starting materials (e.g., (1R,5S)-configured intermediates) to ensure stereochemical fidelity.
  • Purification : Crystallization or chiral HPLC to isolate the desired enantiomer .
  • Characterization : Confirm enantiopurity via polarimetry and chiral analytical chromatography .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bicyclic structure and substituent positions. For example, methyl group resonances at δ ~1.2–1.5 ppm and azabicyclic protons at δ ~2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C10H19ClN: 204.12 g/mol).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) or aqueous buffers with co-solvents (e.g., 10% DMSO in PBS). Pre-solubilize in DMSO for in vitro assays .
  • Storage : Store as a lyophilized powder at −20°C in airtight, moisture-resistant containers to prevent hydrolysis. For solutions, use freshly prepared aliquots .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor selectivity across different assay systems be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from radioligand binding (e.g., 3H-labeled analogs), functional assays (e.g., cAMP accumulation), and computational docking to identify assay-specific artifacts .
  • Control Experiments : Use structurally similar analogs (e.g., 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) to isolate pharmacophore contributions .
  • Kinetic Studies : Perform time-resolved binding assays to differentiate allosteric vs. orthosteric interactions .

Q. What experimental designs are optimal for studying in vivo pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • Animal Models : Administer via intravenous/oral routes in rodents, followed by LC-MS/MS analysis of plasma and tissue samples. Monitor metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via HPLC. Identify CYP450 isoforms involved using isoform-specific inhibitors .

Q. How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

  • Methodological Answer :
  • Genetic Knockdown/CRISPR : Silence putative targets (e.g., GPCRs or ion channels) in cell lines and assess functional rescue upon compound treatment.
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry with purified receptors .
  • In Silico Modeling : Molecular dynamics simulations to predict binding poses and guide mutagenesis studies (e.g., alanine scanning of receptor active sites) .

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